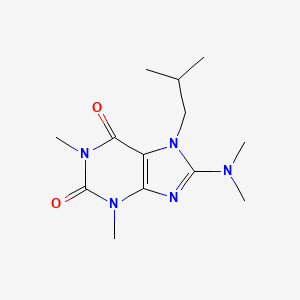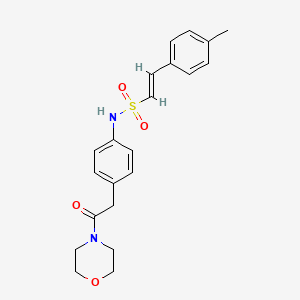
8-(dimethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(dimethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that falls under the category of xanthines Xanthines are naturally occurring alkaloids commonly found in various plant-based substances such as coffee beans and tea leaves
作用机制
Target of Action
The primary targets of 8-(dimethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione are yet to be identified. The compound’s structure suggests it may interact with enzymes or receptors that recognize purine-like structures .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other purine analogs, it may bind to its target(s) and modulate their activity .
Biochemical Pathways
Purine analogs often play roles in nucleic acid metabolism and signal transduction
Pharmacokinetics
Similar compounds often exhibit good absorption and distribution, undergo hepatic metabolism, and are excreted in the urine .
Result of Action
Given its structural similarity to other purine analogs, it may interfere with DNA replication, RNA transcription, or signal transduction, leading to changes in cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound
准备方法
Synthetic Routes and Reaction Conditions: To synthesize 8-(dimethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, a series of organic reactions involving purine derivatives and dimethylamino groups is employed. Typically, the process begins with the alkylation of xanthine. Reaction conditions require a controlled environment with solvents like dimethylformamide, and reagents like iodomethane, under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound is usually conducted through a semi-synthetic route. This involves extracting natural xanthine derivatives from plant materials and then chemically modifying them to introduce the dimethylamino and isobutyl groups. This process ensures cost-effectiveness and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound undergoes oxidation, typically facilitated by reagents like hydrogen peroxide or potassium permanganate. Oxidation mainly affects the dimethylamino group, potentially leading to the formation of nitroso derivatives.
Reduction: Reduction can occur at the isobutyl side chain or the dimethylamino group, often using hydrogen gas and palladium on carbon as a catalyst.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the dimethylamino site. Common reagents include alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Hydrogen gas, palladium on carbon
Bases for substitution: Sodium hydroxide, potassium carbonate
Major Products:
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its ability to undergo multiple types of chemical reactions makes it a versatile intermediate.
Biology: Biologically, 8-(dimethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is investigated for its potential as a biochemical modulator. It can influence various enzymatic processes due to its structural similarity to other xanthine derivatives like caffeine.
Medicine: The compound shows promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structural features enable it to interact with specific biological targets, potentially leading to new treatments for neurological disorders.
Industry: Industrial applications include its use as an additive in specialty chemicals and as a precursor for agrochemicals. Its reactivity profile makes it suitable for various applications requiring chemical modification.
相似化合物的比较
Compared to similar compounds such as caffeine, theophylline, and theobromine, 8-(dimethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione stands out due to its unique side chains and functional groups. These differences confer distinct chemical reactivity and biological activity, making it a valuable compound for diverse research applications.
Similar Compounds
Caffeine
Theophylline
Theobromine
These compounds share the xanthine core structure but differ in their side chains and functional groups, resulting in varied physical, chemical, and biological properties.
属性
IUPAC Name |
8-(dimethylamino)-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-8(2)7-18-9-10(14-12(18)15(3)4)16(5)13(20)17(6)11(9)19/h8H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFQKTWKVHLTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2877127.png)
![Spiro[2.5]octane-2-sulfonyl chloride](/img/structure/B2877129.png)
![N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2877132.png)
![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2877133.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate](/img/structure/B2877134.png)
![2-Methoxyethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2877136.png)
![N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE](/img/structure/B2877138.png)


![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2877143.png)

![ethyl 3-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2877145.png)
![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2877146.png)
![4-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline](/img/structure/B2877149.png)
